molecular formula C17H17NO6S2 B281298 2-Methoxyethyl 2-methyl-5-(thiophen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate

2-Methoxyethyl 2-methyl-5-(thiophen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate

Cat. No. B281298
M. Wt: 395.5 g/mol
InChI Key: OUTFDANNMSSINM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxyethyl 2-methyl-5-(thiophen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-methyl-5-(thiophen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of certain enzymes or proteins involved in cancer cell proliferation or inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methoxyethyl 2-methyl-5-(thiophen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines and reduces inflammation. In vivo studies have shown that this compound has low toxicity and good bioavailability.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Methoxyethyl 2-methyl-5-(thiophen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate in lab experiments include its low toxicity, good bioavailability, and potential applications in various fields. The limitations include the lack of understanding of its mechanism of action and the need for further studies to fully explore its potential applications.

Future Directions

There are several future directions for the study of 2-Methoxyethyl 2-methyl-5-(thiophen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate. These include:
1. Further studies to understand the mechanism of action of this compound.
2. Development of new derivatives of this compound with improved activity and selectivity.
3. Studies to explore the potential applications of this compound in other fields such as agriculture and environmental science.
4. Studies to explore the potential use of this compound in combination with other drugs for cancer treatment.
5. Development of new methods for the synthesis of this compound with improved yields and efficiency.
Conclusion:
2-Methoxyethyl 2-methyl-5-(thiophen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate is a synthetic compound with potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully explore the potential of this compound and its derivatives.

Synthesis Methods

The synthesis of 2-Methoxyethyl 2-methyl-5-(thiophen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate involves the reaction of 2-methyl-5-(thiophen-2-ylsulfonylamino)-1-benzofuran-3-carboxylic acid with 2-methoxyethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions.

Scientific Research Applications

2-Methoxyethyl 2-methyl-5-(thiophen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. In medicinal chemistry, this compound has shown promising anticancer activity against various cancer cell lines. It has also been studied for its potential as an anti-inflammatory agent. In drug discovery, this compound has been used as a scaffold for the development of new drugs. In material science, this compound has been used as a building block for the synthesis of new materials with interesting properties.

properties

Molecular Formula

C17H17NO6S2

Molecular Weight

395.5 g/mol

IUPAC Name

2-methoxyethyl 2-methyl-5-(thiophen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C17H17NO6S2/c1-11-16(17(19)23-8-7-22-2)13-10-12(5-6-14(13)24-11)18-26(20,21)15-4-3-9-25-15/h3-6,9-10,18H,7-8H2,1-2H3

InChI Key

OUTFDANNMSSINM-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CS3)C(=O)OCCOC

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CS3)C(=O)OCCOC

Origin of Product

United States

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